molecular formula C11H12N4O B1618493 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol CAS No. 300358-31-0

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol

Cat. No.: B1618493
CAS No.: 300358-31-0
M. Wt: 216.24 g/mol
InChI Key: GQTRGNQVUCOOHT-UHFFFAOYSA-N
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Description

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a pyrimidine derivative that contains a hydrazine functional group and a phenol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol typically involves the reaction of 4,6-dimethyl-2-hydrazinopyrimidine with phenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol finds applications in diverse research areas, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, including metal complexes.

    Biology: Investigated for its interactions with proteins, such as bovine serum albumin, and its potential biological activities.

    Medicine: Explored for its antibacterial and antifungal properties, particularly in the form of metal complexes.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol involves its interaction with biological molecules, such as proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the phenol moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol is unique due to the presence of both a hydrazine group and a phenol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-(4-hydrazinyl-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-6-10(15-12)14-11(13-7)8-4-2-3-5-9(8)16/h2-6,16H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTRGNQVUCOOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425245
Record name 6-(4-Hydrazinyl-6-methylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300358-31-0
Record name 6-(4-Hydrazinyl-6-methylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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